Cas no 87172-81-4 (Butanoic acid, 2-hydroxy-, ethyl ester, (R)-)

Butanoic acid, 2-hydroxy-, ethyl ester, (R)-, also known as ethyl (R)-2-hydroxybutanoate, is a chiral ester with applications in fine chemical synthesis and flavor/fragrance industries. Its (R)-enantiomeric form is particularly valued for its role in asymmetric synthesis and as a building block for bioactive compounds. The compound exhibits high optical purity and stability, making it suitable for use in stereoselective reactions. Its ester functionality and hydroxyl group provide versatility for further derivatization. In flavor chemistry, it contributes fruity, buttery notes. The product is typically synthesized under controlled conditions to ensure consistent quality and enantiomeric excess, meeting stringent industrial and research requirements.
Butanoic acid, 2-hydroxy-, ethyl ester, (R)- structure
87172-81-4 structure
Product Name:Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
CAS No:87172-81-4
MF:C6H12O3
MW:132.157682418823
CID:659030
PubChem ID:12747764
Update Time:2025-06-12

Butanoic acid, 2-hydroxy-, ethyl ester, (R)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
    • Ethyl (2R)-2-hydroxybutanoate
    • ethyl (R)-2-hydroxybutanoate
    • r-ethyl hydroxybutyrate
    • EN300-722274
    • DTXSID30508802
    • ethyl(R)-2-hydroxybutanoate
    • SCHEMBL1783372
    • 87172-81-4
    • Inchi: 1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1
    • InChI Key: KWWOQRSLYPHAMK-RXMQYKEDSA-N
    • SMILES: O(CC)C([C@@H](CC)O)=O

Computed Properties

  • Exact Mass: 132.078644241g/mol
  • Monoisotopic Mass: 132.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 90.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.5Ų

Butanoic acid, 2-hydroxy-, ethyl ester, (R)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-722274-1.0g
ethyl (2R)-2-hydroxybutanoate
87172-81-4 95%
1g
$0.0 2023-06-07
Ambeed
A406551-100mg
Ethyl (R)-2-hydroxybutanoate
87172-81-4 97%
100mg
$174.0 2025-04-16
Ambeed
A406551-250mg
Ethyl (R)-2-hydroxybutanoate
87172-81-4 97%
250mg
$295.0 2025-04-16
Ambeed
A406551-1g
Ethyl (R)-2-hydroxybutanoate
87172-81-4 97%
1g
$795.0 2025-04-16
1PlusChem
1P004TQ4-50mg
Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
87172-81-4 95%
50mg
$256.00 2025-02-21
1PlusChem
1P004TQ4-100mg
Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
87172-81-4 95%
100mg
$357.00 2025-02-21
1PlusChem
1P004TQ4-250mg
Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
87172-81-4 95%
250mg
$502.00 2025-02-21
1PlusChem
1P004TQ4-500mg
Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
87172-81-4 95%
500mg
$759.00 2025-02-21
1PlusChem
1P004TQ4-1g
Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
87172-81-4 95%
1g
$956.00 2025-02-21
1PlusChem
1P004TQ4-2.5g
Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
87172-81-4 95%
2.5g
$1827.00 2023-12-15

Butanoic acid, 2-hydroxy-, ethyl ester, (R)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:87172-81-4)Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
Order Number:A1241545
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:47
Price ($):651/241
Email:sales@amadischem.com

Additional information on Butanoic acid, 2-hydroxy-, ethyl ester, (R)-

Butanoic acid, 2-hydroxy-, ethyl ester, (R)- (CAS No. 87172-81-4): An Overview

Butanoic acid, 2-hydroxy-, ethyl ester, (R)- (CAS No. 87172-81-4) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, commonly known as (R)-ethyl 2-hydroxybutanoate, is a member of the ester family and is characterized by its unique stereochemistry and functional groups. The presence of a hydroxyl group and an ester linkage imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in various synthetic processes.

The (R)-configuration of this compound is particularly important due to its enantiomeric purity. Enantiomers are mirror-image molecules that can exhibit different biological activities and interactions with chiral environments. In pharmaceutical applications, the (R)-enantiomer often displays distinct pharmacological properties compared to its (S)-counterpart, which can be crucial for drug efficacy and safety. The ability to synthesize and isolate pure enantiomers is a key challenge in modern organic synthesis, and (R)-ethyl 2-hydroxybutanoate serves as an excellent model for studying enantioselective synthesis techniques.

Recent research has highlighted the potential applications of (R)-ethyl 2-hydroxybutanoate in the development of novel drugs and materials. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a building block for the synthesis of anti-inflammatory agents. The hydroxyl group can be further functionalized to introduce additional pharmacophores, enhancing the therapeutic potential of the final product. Additionally, the ester linkage provides a versatile handle for conjugation with other molecules, such as targeting ligands or imaging agents.

In the context of materials science, (R)-ethyl 2-hydroxybutanoate has been explored for its use in the preparation of chiral polymers and liquid crystals. Chiral polymers exhibit unique optical properties and can be used in applications ranging from optical sensors to advanced display technologies. The controlled polymerization of (R)-ethyl 2-hydroxybutanoate derivatives has shown promise in creating polymers with well-defined stereochemistry and enhanced performance characteristics.

The synthesis of (R)-ethyl 2-hydroxybutanoate typically involves several steps, including the formation of the hydroxyl group and the esterification reaction. One common approach is to start with (R)-2-hydroxybutyric acid, which can be obtained through chiral resolution or asymmetric synthesis methods. The acid is then esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid or a solid acid catalyst. The resulting ester can be purified by distillation or chromatography to achieve high enantiomeric purity.

The physical properties of (R)-ethyl 2-hydroxybutanoate are also noteworthy. It is a colorless liquid with a characteristic ester odor. The compound has a boiling point around 150°C at atmospheric pressure and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in various chemical processes and formulations.

In terms of safety and handling, (R)-ethyl 2-hydroxybutanoate should be stored in a cool, dry place away from incompatible substances such as strong oxidizers. Proper personal protective equipment (PPE) should be used when handling this compound to prevent skin contact and inhalation. While it is not classified as hazardous under most regulatory frameworks, it is important to follow standard laboratory safety protocols to ensure safe handling and disposal.

Overall, Butanoic acid, 2-hydroxy-, ethyl ester, (R)- (CAS No. 87172-81-4) is a versatile compound with significant potential in both research and industrial applications. Its unique stereochemistry and functional groups make it an attractive candidate for further exploration in areas such as drug discovery, materials science, and synthetic chemistry. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87172-81-4)Butanoic acid, 2-hydroxy-, ethyl ester, (R)-
A1241545
Purity:99%/99%
Quantity:1g/250mg
Price ($):651/241
Email